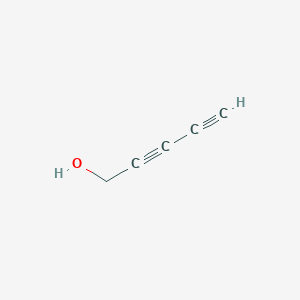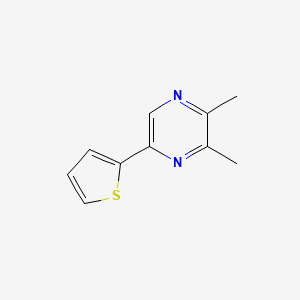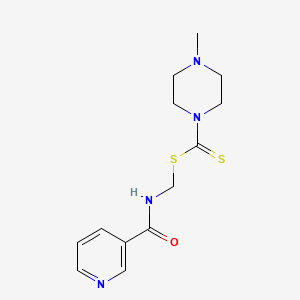![molecular formula C11H9N5O3 B13976605 4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis.
化学反応の分析
Types of Reactions
4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the pyrazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
類似化合物との比較
Similar Compounds
Imidazole: Another heterocyclic compound with broad biological activities.
Pyrazole: Shares a similar ring structure and is used in various chemical and biological applications.
Quinoline: Known for its medicinal properties and used in the synthesis of pharmaceuticals.
Uniqueness
4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C11H9N5O3 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC名 |
6-(1-methylpyrazol-4-yl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N5O3/c1-15-4-6(3-12-15)8-5-16-9(10(17)13-8)2-7(14-16)11(18)19/h2-5H,1H3,(H,13,17)(H,18,19) |
InChIキー |
GWJXYJYIUILPON-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN3C(=CC(=N3)C(=O)O)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)




![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)







